Ethyl 2-benzamido-2-cyanoacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-benzamido-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZGULCGNJTQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within α Functionalized Ester Chemistry
Ethyl 2-benzamido-2-cyanoacetate belongs to the class of α-functionalized esters, which are characterized by the presence of one or more functional groups on the carbon atom adjacent to the ester carbonyl group. libretexts.org This structural feature imparts unique reactivity to the molecule, making it a versatile intermediate in a variety of organic transformations. The presence of the cyano and benzamido groups on the α-carbon of the ethyl acetate (B1210297) backbone significantly influences the molecule's chemical behavior.
The electron-withdrawing nature of both the cyano and the ester groups makes the α-proton acidic, facilitating its removal by a base. This allows the molecule to readily participate in condensation reactions, such as the Knoevenagel condensation, and Michael additions. wikipedia.org This reactivity is a cornerstone of its utility in synthesis. For instance, it can react with aldehydes and ketones to form a wide array of substituted alkenes, which can then be further elaborated into more complex structures. beilstein-journals.orgmdpi.com
Significance of Multifunctional Building Blocks in Complex Molecule Synthesis
The efficiency and elegance of a synthetic route are often dictated by the strategic use of building blocks that can introduce multiple functionalities in a single step. hilarispublisher.com Ethyl 2-benzamido-2-cyanoacetate exemplifies such a multifunctional building block. nih.govnih.gov Its structure incorporates an ester, a nitrile, and an amide functional group, each offering a distinct handle for chemical manipulation. achemblock.comsigmaaldrich.com
This multifunctionality is particularly advantageous in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. nih.govamazonaws.com For example, the reaction of this compound with various reagents can lead to the formation of pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. nih.govnih.gov The ability to construct these complex ring systems from a relatively simple and accessible starting material underscores the value of this compound in drug discovery and development. rsc.org
The presence of multiple reactive centers allows for sequential and selective reactions, enabling chemists to build molecular complexity in a controlled manner. This approach is often more efficient than linear syntheses that involve the stepwise introduction of individual functional groups.
Overview of Research Trajectories for Ethyl 2 Benzamido 2 Cyanoacetate and Analogues
Direct Synthetic Routes to this compound
The direct synthesis of this compound is not extensively detailed in dedicated literature; however, its structure suggests a logical synthetic pathway involving the acylation of an amino precursor.
A conventional and logical approach to synthesizing this compound involves a two-step sequence starting from ethyl cyanoacetate. The first step is the introduction of an amino group at the α-carbon, followed by N-acylation.
Synthesis of Ethyl 2-amino-2-cyanoacetate: The primary precursor required is ethyl 2-amino-2-cyanoacetate. This intermediate can be prepared through various methods, such as the nitrosation of ethyl cyanoacetate at the active methylene (B1212753) position, followed by a chemical reduction of the resulting oxime to form the α-amino group.
N-Benzoylation: The subsequent step is the N-benzoylation of ethyl 2-amino-2-cyanoacetate. This is typically achieved through a standard acylation reaction, such as the Schotten-Baumann reaction. In this process, the amino group of the precursor nucleophilically attacks the carbonyl carbon of benzoyl chloride. The reaction is generally conducted in the presence of a base, like aqueous sodium hydroxide (B78521) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct and facilitate the reaction.
An alternative, though leading to a structurally related product, involves the reaction of ethyl cyanoacetate with benzoyl isothiocyanate in the presence of potassium hydroxide, followed by alkylation. acs.org This pathway underscores the versatility of ethyl cyanoacetate in constructing complex benzamide (B126) derivatives. acs.org
To improve the efficiency, yield, and environmental footprint of the synthesis, several modern strategies can be applied. While specific optimized conditions for this compound are not prominent, principles from related transformations offer valuable insights.
One-Pot Synthesis: Combining the amination and acylation steps into a one-pot procedure could streamline the process, reducing waste and saving time.
Catalysis: The use of specific catalysts can enhance reaction rates and selectivity. For instance, in related preparations of cyanoacetanilides, reactions are performed by fusing arylamines with an excess of ethyl cyanoacetate at elevated temperatures (150°C). researchgate.netresearchgate.net
Microwave and Ultrasound Irradiation: These non-conventional energy sources have been shown to dramatically accelerate organic reactions. researchgate.net For example, the synthesis of N-benzylcyanoacetamide from ethyl cyanoacetate and benzylamine, a reaction analogous to the formation of the amide bond in the target molecule, is significantly faster under microwave irradiation compared to conventional heating. researchgate.net This suggests that microwave-assisted synthesis could be a viable strategy for enhancing the N-benzoylation step.
Synthesis of Key Intermediates
The most critical precursor for the synthesis of the title compound is ethyl cyanoacetate. Its industrial and laboratory-scale preparation is well-established and primarily involves the esterification of cyanoacetic acid or the transesterification of other alkyl cyanoacetates. wikipedia.org
The most direct route to ethyl cyanoacetate is the Fischer esterification of cyanoacetic acid with ethanol (B145695). wikipedia.org
Conventional Method: A well-documented laboratory procedure involves reacting cyanoacetic acid with an excess of absolute ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. orgsyn.org The mixture is heated under reflux for several hours to drive the reaction toward completion. Subsequent workup, including neutralization of the acid catalyst and distillation under reduced pressure, yields the pure ester. This classic method provides good yields, typically in the range of 77–80%. orgsyn.org
Optimized Conditions: Research has focused on improving catalyst systems to enhance yields and simplify procedures. One study investigated a mixed catalyst system composed of silicotungstic acid and p-toluenesulfonic acid. researchgate.netresearchgate.net Through orthogonal experiments, the optimal reaction conditions were determined, as detailed in the table below.
Table 1: Optimized Esterification of Cyanoacetic Acid
| Parameter | Investigated Range | Optimal Condition |
| Molar Ratio (Acid:Ethanol) | 1:2.5 - 1:3.5 | 1:3 |
| Catalyst Amount (% of reactants' weight) | 0.5% - 1.5% | 1.0% |
| Reaction Temperature | 70°C - 90°C | 80°C |
| Reaction Time | 2h - 4h | 3h |
| Resulting Esterification Rate | 92.1% |
Data derived from studies on mixed catalyst systems for ethyl cyanoacetate synthesis. researchgate.netresearchgate.net
An alternative industrial route to ethyl cyanoacetate is the transesterification of another alkyl cyanoacetate, most commonly methyl cyanoacetate, with ethanol. researchgate.netacs.org
Conventional Method: This process involves heating methyl cyanoacetate with an excess of ethanol in the presence of an acid or base catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. acs.org The equilibrium is shifted towards the formation of the ethyl ester by removing the lower-boiling methanol (B129727) byproduct through distillation. However, this method can face challenges with catalyst efficiency and the cost associated with separating the resulting methanol-ethanol mixture.
Optimized Conditions: Significant improvements have been made using solid catalysts. For example, the use of a hydrotalcite solid base catalyst for the transesterification of methyl cyanoacetate has been reported. This heterogeneous catalyst facilitates the reaction under reflux conditions (70-80°C) and allows for easy recovery and reuse, aligning with the principles of green chemistry.
Table 2: Comparison of Transesterification Methods for Ethyl Cyanoacetate Synthesis
| Feature | Conventional Method (e.g., p-TSA catalyst) | Optimized Method (Hydrotalcite Catalyst) |
| Catalyst Type | Homogeneous (Acid) | Heterogeneous (Solid Base) |
| Conversion Rate | Moderate to High | High (~98%) |
| Selectivity | Good | Excellent (>99%) |
| Catalyst Recovery | Difficult; requires neutralization/extraction | Simple; filtration |
| Byproduct Separation | Energy-intensive distillation of alcohol mixture | Continuous removal of methanol |
This table provides a comparative overview of transesterification methodologies.
Preparation of Ethyl Cyanoacetate Derivatives
Cyanidation of Halogenated Esters
The synthesis of the core ethyl cyanoacetate structure, a proximal precursor to the title compound, is frequently achieved through the cyanidation of halogenated esters. This nucleophilic substitution reaction is a fundamental method for introducing the cyano group.
The primary route involves the reaction of ethyl chloroacetate (B1199739) with an alkali metal cyanide, such as sodium or potassium cyanide. orgsyn.org In a typical laboratory-scale procedure, chloroacetic acid is first neutralized with a base like sodium carbonate in water. A solution of sodium cyanide is then added to the resulting sodium chloroacetate solution. orgsyn.org Following the cyanidation step, the cyanoacetic acid is liberated by acidification, commonly with hydrochloric acid. The final step is the esterification of the resulting cyanoacetic acid with ethanol to yield ethyl cyanoacetate. orgsyn.orge3s-conferences.org This esterification is often catalyzed by a strong acid. e3s-conferences.org
An alternative approach involves a phase-transfer catalysis system. This method allows for the direct reaction of an alkali cyanoacetate with an alkyl halide, such as ethyl bromide, in an aqueous-organic two-phase system. google.com The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, facilitates the transfer of the cyanide nucleophile across the phase boundary, enabling the reaction to proceed efficiently. google.com For example, reacting cyanoacetic acid with sodium hydroxide, ethyl bromide, and a catalytic amount of tetrabutylammonium bromide in a chlorobenzene/water system at elevated temperatures can produce ethyl cyanoacetate in good yields. google.com
Table 1: Comparison of Cyanidation Methods for Ethyl Cyanoacetate Synthesis
| Method | Reactants | Key Reagents/Catalysts | Solvent(s) | Typical Yield | Reference |
|---|---|---|---|---|---|
| Classical Esterification | Chloroacetic acid, Sodium cyanide, Ethanol | Sodium carbonate, Hydrochloric acid | Water, Ethanol | High | orgsyn.org |
| Phase-Transfer Catalysis | Cyanoacetic acid, Ethyl bromide | Sodium hydroxide, Tetrabutylammonium bromide | Chlorobenzene/Water | ~65% | google.com |
Formation of Amido and Benzamido Moieties
The introduction of the benzamido group (C₆H₅CONH-) is a critical step in the synthesis of the final product. This transformation is typically accomplished by reacting a precursor containing a primary amine with a benzoylating agent. A common precursor for this step is ethyl 2-amino-2-cyanoacetate.
One direct method involves the acylation of ethyl 2-amino-2-cyanoacetate with benzoyl chloride. chemicalbook.com This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, forms the desired N-benzoyl (benzamido) linkage.
Multi-component reactions also provide a pathway to structures containing the benzamido moiety. For instance, the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of potassium hydroxide in ethanol can be used to synthesize related structures where the benzamido group is incorporated into the product scaffold. nih.gov Another complex synthesis involves the recyclization of 5-aryl-2,3-dihydro-2-furandione 3-benzoylhydrazones with ethyl cyanoacetate, which yields ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylates, demonstrating the formation of the benzamido group in a single, transformative step. researchgate.net
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including intermediates like ethyl cyanoacetate and its derivatives. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Reaction Environments
A key strategy in green synthesis is the elimination or reduction of volatile organic solvents. Solvent-free, or neat, reaction conditions can be achieved through various techniques, including microwave irradiation and the use of solid-supported catalysts.
Microwave-assisted synthesis has been shown to be highly effective for reactions involving ethyl cyanoacetate. For example, the preparation of 2-phenylbenzothiazoles from 2-amino-thiophenol and benzaldehyde (B42025) can be performed under solvent-free conditions using microwave irradiation, significantly shortening reaction times. ksu.edu.sa Similarly, the Knoevenagel condensation of ethyl cyanoacetate with aldehydes can be conducted without a solvent, often accelerated by microwave energy. ksu.edu.sasciforum.net One study detailed a reaction between p-anisaldehyde, ethyl cyanoacetate, and ammonium (B1175870) formate (B1220265) on an alumina (B75360) bed, which was subjected to microwave irradiation for just 90 seconds to achieve the desired product. ksu.edu.sa Ultrasound irradiation is another energy-efficient method used to promote the reaction between ethyl cyanoacetate and amines to form cyanoacetamides, yielding products in minutes compared to hours required for conventional methods. kau.edu.sa
Table 2: Effect of Green Chemistry Conditions on Cyanoacetamide Synthesis kau.edu.sa
| Method | Reaction Time | Yield |
|---|---|---|
| Stirring at Room Temp. | 1 hour | High |
| Microwave Irradiation (460 W) | 1 minute | High |
| Ultrasound Irradiation (35 °C) | 2 minutes | High |
Utilization of Sustainable Catalytic Systems
The development and use of sustainable catalysts are central to green chemistry. These catalysts are often recyclable, highly efficient, non-toxic, and can function under mild or environmentally benign conditions, such as in water.
For the synthesis of ethyl cyanoacetate itself via esterification, solid acid catalysts like silicotungstic acid have been employed as a green alternative to traditional mineral acids. e3s-conferences.org These heteropoly acids are noted for their high activity, low corrosivity, and reduced environmental pollution. e3s-conferences.org
In reactions involving ethyl cyanoacetate, various sustainable catalysts have been explored. Simple, inexpensive catalysts like ammonium acetate (B1210297) have been used to facilitate multicomponent reactions in water, a green solvent. longdom.org Furthermore, nano-catalysts, such as ZnO nanoparticles, have proven to be efficient catalysts for Gewald reactions involving ethyl cyanoacetate or malononitrile (B47326) to produce substituted 2-aminothiophenes under solvent-free conditions at elevated temperatures. nih.gov Another innovative approach uses a polyacrylonitrile (B21495) fiber functionalized with 4-dimethylaminopyridine (B28879) as a recyclable catalyst for the synthesis of 2-aminothiophenes from 2,5-dihydroxy-1,4-dithiane and ethyl cyanoacetate in water, achieving high yields with low catalyst loading. nih.gov
Reactivity of the Acidic Methylene Group
The defining feature of this compound is its active methylene group, a carbon atom positioned between two electron-withdrawing groups: a cyano group (-CN) and an ester group (-COOEt). This structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even weak bases. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the cyano and carbonyl functionalities. This stabilized carbanion is a potent nucleophile, forming the basis for the compound's diverse reactivity, particularly in carbon-carbon bond-forming reactions such as Knoevenagel condensations and Michael additions. wikipedia.orgwikipedia.org The presence of the benzamido group (-NHCOPh) at the α-position further modulates this reactivity.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. wikipedia.org It involves the nucleophilic addition of the active methylene compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The acidic nature of the methylene protons in this compound facilitates its participation in this type of transformation.
This compound is expected to react readily with a variety of aldehydes and ketones in a Knoevenagel condensation. The reaction typically proceeds by deprotonation of the active methylene group to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to afford the final condensed product.
The reaction can be performed with both aromatic and aliphatic aldehydes. arkat-usa.org For instance, the condensation of the related ethyl cyanoacetate with benzaldehyde yields ethyl α-cyanocinnamate. nih.gov Research has shown that a wide range of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups, can be successfully employed in Knoevenagel condensations with active methylene compounds. arkat-usa.orgrsc.org Ketones, being generally less reactive than aldehydes, can also undergo Knoevenagel condensation, although they may require more forcing conditions or more active catalyst systems. arkat-usa.org
A study on the reaction of 4-(benzylidene-4'-benzenesulphonate)-2-phenyl-2-oxazolin-5-one with ethyl cyanoacetate demonstrates a Michael-type addition, which is a related reaction pathway initiated by the nucleophilicity of the active methylene group. journalagent.com
Table 1: Examples of Knoevenagel Condensation with Ethyl Cyanoacetate and Various Aldehydes This table is illustrative of the types of products expected from the reaction of this compound, based on known reactions of the analogous ethyl cyanoacetate.
| Aldehyde | Catalyst/Solvent | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Diamine-grafted microreactor | Ethyl α-cyanocinnamate | nih.gov |
| 4-(Dimethylamino)benzaldehyde | Dicationic ionic liquid | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | arkat-usa.org |
A diverse array of catalysts can be employed to facilitate the Knoevenagel condensation, ranging from simple bases to more complex systems designed for efficiency and environmental compatibility. Weakly basic amines, such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used to promote the reaction. wikipedia.orgrsc.org
Recent research has focused on the development of more advanced and "green" catalyst systems. These include:
Ionic Liquids: Dicationic ionic liquids have been shown to be highly efficient solvents and promoters for the Knoevenagel condensation, in some cases providing excellent conversions in short reaction times. arkat-usa.orgrsc.org Hydroxy-functionalized ionic liquids can also act as effective promoters, where hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl group plays a significant role. rsc.org
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability. Examples include silica (B1680970) monoliths grafted with amine functional groups, which have been used in continuous-flow microreactors for the Knoevenagel condensation of ethyl cyanoacetate and benzaldehyde. nih.gov
Multicomponent Systems: Knoevenagel condensations are often integrated into multicomponent reactions for the synthesis of complex heterocyclic structures. fardapaper.irbeilstein-journals.org For example, a Knoevenagel condensation can be the initial step, followed by a Michael addition and intramolecular cyclization. beilstein-journals.org
Michael Addition Reactions
The Michael addition, or conjugate addition, is another fundamental reaction of the carbanion generated from this compound. In this reaction, the nucleophilic carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). ub.edu
The carbanion derived from this compound can attack a variety of Michael acceptors. These acceptors typically contain a double or triple bond conjugated to an electron-withdrawing group, such as a ketone, ester, nitrile, or nitro group. The reaction results in the formation of a new carbon-carbon bond at the β-position of the acceptor, yielding a 1,5-dicarbonyl compound or a related structure.
A thiourea-catalyzed asymmetric Michael addition of activated methylene compounds, such as methyl α-cyanoacetate, to α,β-unsaturated imides derived from 2-methoxybenzamide (B150088) has been developed. researchgate.net The study highlighted that the intramolecular hydrogen-bonding interaction between the N-H of the imide and the methoxy (B1213986) group of the benzamide derivative enhanced the reactivity. researchgate.net This suggests that the benzamido group in this compound could play a similar role in directing or enhancing its Michael addition reactions.
The reaction of chromene derivatives with active methylene compounds like ethyl cyanoacetate proceeds via a Michael addition to the activated double bond of the chromene system. researchcommons.org
Table 2: Examples of Michael Donors and Acceptors This table provides general examples of reactants that could be used in Michael additions involving this compound.
| Michael Donor (Active Methylene Compound) | Michael Acceptor (α,β-Unsaturated Compound) | Resulting Adduct Type | Reference |
|---|---|---|---|
| Ethyl 2-cyanoacetate | α,β-Unsaturated Imide | Chiral Michael Adduct | researchgate.net |
| Malononitrile | 2-Benzylidene-2,3-dihydro-1H-inden-1-one | 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)malononitrile derivative | researchgate.net |
The products of initial Knoevenagel or Michael reactions involving this compound can themselves contain functionalities that lead to subsequent intramolecular reactions. Intramolecular Michael additions are particularly common, leading to the formation of cyclic structures.
For instance, the reaction of an active methylene compound with a chromene derivative can initiate a sequence of a Michael addition followed by an intramolecular cyclization, leading to the formation of pyrano[3,4-c]chromene derivatives. researchcommons.org Similarly, the synthesis of certain spiro[indoline-3,4'-pyridine] derivatives involves a multicomponent reaction where a Michael addition is a key step in the cyclization cascade. beilstein-journals.org
The utility of this compound derivatives in forming complex heterocyclic systems is further demonstrated by the cyclization of ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylates to form thieno[2,3-d]pyrimidin-4(1H)-ones upon treatment with hydrazine hydrate. bohrium.com The reaction of 1-amino-4,7-dimethyl-6-nitro-1H-quinolin-2-one with ethyl cyanoacetate results in an intramolecular cyclization product, 2-cyano-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide, showcasing another pathway for heterocycle synthesis. sapub.org
Alkylation Reactions
The carbon atom positioned between the cyano and the ester groups in this compound is an active methylene carbon. The electron-withdrawing nature of the adjacent cyano and ester groups makes the attached proton acidic and thus easily removable by a base. This deprotonation results in the formation of a stabilized carbanion, which can then act as a nucleophile in alkylation reactions with various alkylating agents, such as alkyl halides.
This reactivity is fundamental in the synthesis of α-amino acids. The general strategy involves the alkylation of the active methylene group, followed by hydrolysis of the nitrile and ester functionalities, and finally decarboxylation to yield the desired α-amino acid. The benzamido group serves as a protecting group for the nitrogen atom throughout this sequence.
For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a suitable base, such as sodium ethoxide, leads to the formation of the corresponding α-alkylated product. The selection of the base and reaction conditions is crucial to avoid competing reactions like saponification of the ester.
Table 1: Examples of Alkylation Reactions
| Alkylating Agent | Base | Product |
|---|---|---|
| Methyl Iodide | Sodium Ethoxide | Ethyl 2-benzamido-2-cyano-propanoate |
| Benzyl Bromide | Potassium Carbonate | Ethyl 2-benzamido-2-cyano-3-phenylpropanoate |
This table presents hypothetical examples based on the general reactivity of active methylene compounds.
The use of hindered bases like sodium isopropoxide can be beneficial in achieving high yields, especially when introducing bulky alkyl groups. dtic.mil
Reactions Involving the Nitrile Group
The nitrile group (C≡N) in this compound is a key site for various chemical transformations, including nucleophilic additions and hydrolysis.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org This reaction is often the initial step in the synthesis of various heterocyclic compounds. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) or triazole ring systems. nih.govacs.org
In one synthetic route, the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of potassium hydroxide and ethanol, followed by alkylation and subsequent reaction with hydrazine, has been shown to yield a 1,2,4-triazole (B32235) derivative. nih.govacs.org The nitrile group participates in the cyclization step leading to the formation of the heterocyclic ring.
Furthermore, the nitrile group can facilitate multicomponent reactions. For instance, in Knoevenagel condensations followed by Michael additions and intramolecular cyclizations, the nitrile group plays a pivotal role in the formation of complex heterocyclic scaffolds. beilstein-journals.org
The nitrile group can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglumenlearning.comlibretexts.org This transformation is a common strategy in organic synthesis for converting a nitrile into a carboxylic acid functional group. chemistrysteps.comlibretexts.org
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemistrysteps.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. lumenlearning.comchemistrysteps.com
Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. libretexts.orgchemistrysteps.com The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. chemistrysteps.com The initial product is the salt of the carboxylic acid, which needs to be acidified in a separate step to obtain the free carboxylic acid. libretexts.org
The selective hydrolysis of the nitrile group in the presence of the ester and amide functionalities in this compound can be challenging due to the potential for concurrent hydrolysis of the other groups. However, under carefully controlled conditions, it is possible to achieve selective transformation.
Transformations of the Ester Group
The ethyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, including hydrolysis and transesterification.
Saponification, the hydrolysis of an ester under basic conditions, is a common reaction. libretexts.org When this compound is treated with a strong base, such as sodium hydroxide, the ester is hydrolyzed to form the corresponding carboxylate salt and ethanol. libretexts.orgchemguide.co.uk This reaction is generally irreversible. chemguide.co.uk
Acid-catalyzed hydrolysis of the ester is also possible, typically by heating the compound with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. chemguide.co.uk
Table 2: Products of Ester Hydrolysis
| Hydrolysis Condition | Products |
|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 2-Benzamido-2-cyanoacetic acid + Ethanol |
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with a different alcohol (R'-OH) in the presence of a suitable catalyst can yield the corresponding new ester, this compound, with the release of ethanol. google.comnih.gov This method is useful for modifying the ester group without affecting the other functionalities in the molecule.
Transamidation, the reaction of an ester with an amine to form an amide, is another important transformation. While less common for simple esters compared to their activated derivatives, under certain conditions, this compound could potentially undergo transamidation with a primary or secondary amine to yield the corresponding N-substituted amide of 2-benzamido-2-cyanoacetic acid. Enzymatic catalysis, for instance with lipases, has been shown to facilitate transamidation reactions of esters containing urethane (B1682113) bonds. rug.nl
Reactivity of the Amide Linkage
The amide bond in this compound, like other secondary amides, is characterized by significant resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, imparting partial double-bond character to the carbon-nitrogen bond. This resonance makes the amide less reactive than other carbonyl derivatives like esters or acid chlorides and dictates the conditions required for its transformation. masterorganicchemistry.com Reactions at the amide are generally less favorable and require more forcing conditions compared to reactions at the ester or the α-carbon.
Hydrolysis of the amide bond in this compound results in the cleavage of the molecule to produce benzoic acid and ethyl 2-amino-2-cyanoacetate. This transformation can be catalyzed by either acid or base, though it typically requires harsh reaction conditions such as heating in a concentrated aqueous solution. masterorganicchemistry.combeilstein-journals.org
Under acidic conditions , the reaction is initiated by the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The subsequent steps involve proton transfer and elimination of the amine fragment to yield the carboxylic acid.
In basic hydrolysis , a hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. This process is generally irreversible because the final step produces a carboxylate salt and the amine.
A significant challenge in the selective hydrolysis of the amide bond is the presence of the ethyl ester and nitrile functionalities, which are also susceptible to hydrolysis under similar conditions. chemistrysteps.comlibretexts.org The relative rates of hydrolysis depend on the specific reaction conditions. Generally, esters are more readily hydrolyzed than amides under both acidic and basic conditions. Nitrile hydrolysis to a carboxylic acid also proceeds under these conditions, often via an amide intermediate. chemistrysteps.com
Table 1: Potential Products of Hydrolysis of this compound This table illustrates the theoretically possible products based on general hydrolysis mechanisms, as specific studies on this compound are not prevalent.
| Hydrolysis Site | Conditions | Products |
|---|---|---|
| Amide Bond | Strong Acid (H₃O⁺), Heat | Benzoic acid + Ethyl 2-amino-2-cyanoacetate |
| Ester Bond | Acid (H₃O⁺) or Base (OH⁻), Heat | 2-Benzamido-2-cyanoacetic acid + Ethanol |
| Nitrile Group | Strong Acid (H₃O⁺) or Base (OH⁻), Heat | Ethyl 2-benzamido-3-amino-3-oxopropanoate (Amide intermediate) |
| Complete Hydrolysis | Harsh Acid/Base, Prolonged Heat | Benzoic acid + Aminomalonic acid + Ethanol |
N-Substitution involves replacing the hydrogen atom on the amide nitrogen with another group, such as an alkyl or acyl moiety. For secondary amides like this compound, this reaction is not straightforward due to the electronic nature of the amide group. researchgate.net
The primary challenge in N-substitution is the competition between reaction at the nitrogen atom versus the carbonyl oxygen atom. Amides are known to react with electrophiles preferentially at the oxygen atom, which is the more basic site, to form O-substituted derivatives (imino ethers). researchgate.net Direct substitution on the nitrogen atom is less common and typically requires specific conditions. researchgate.net
To achieve selective N-alkylation, a common strategy involves first deprotonating the amide with a strong base (e.g., sodium hydride, NaH) to form the corresponding amide anion (an amidate). This anion is a much more potent nitrogen nucleophile and will readily react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. researchgate.net
In some cases, the initially formed O-alkylated product can rearrange to the more thermodynamically stable N-alkylated product, a process known as the Chapman rearrangement. However, this typically requires high temperatures. researchgate.net While specific studies on N-substitution of this compound are scarce, the general principles derived from analogous N-substituted acetamides provide a reliable framework for predicting its behavior. researchgate.net
Table 2: General Conditions for N-Alkylation of Secondary Amides Based on findings from analogous N-acylamino compounds. researchgate.net
| Reagent Type | Conditions | Predominant Product Type | Notes |
|---|---|---|---|
| Alkyl Halides (e.g., CH₃I) | Neutral or weak base | Low conversion, mixture of O- and N-alkylation | Direct reaction is often unselective and inefficient. |
| Alkyl Halides (e.g., CH₃I) | Strong base (e.g., NaH) in aprotic solvent (e.g., THF, DMF) | N-Alkylated amide | Formation of the amide anion is key to directing the reaction to the nitrogen atom. |
| Trialkyloxonium salts (e.g., (CH₃)₃O⁺BF₄⁻) | Neutral, aprotic solvent | O-Alkylated imino ether | These are powerful electrophiles that react at the more basic oxygen site. |
Strategic Applications of Ethyl 2 Benzamido 2 Cyanoacetate As a Synthetic Building Block
Construction of Diverse Heterocyclic Ring Systems
The strategic application of ethyl 2-benzamido-2-cyanoacetate has facilitated the synthesis of numerous heterocyclic scaffolds, which are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.
Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds
This compound serves as a key precursor for the synthesis of pyrazole and pyrimidine derivatives. For instance, the reaction of (E)-ethyl 3-benzamido-2-cyano-3-(methylthio)acrylate, derived from ethyl 2-cyanoacetate, with hydrazine (B178648) has been investigated for the formation of 5-aminopyrazoles. acs.org This reaction pathway highlights the utility of the cyanoacetate (B8463686) backbone in constructing the pyrazole ring. acs.org
Similarly, pyrimidine scaffolds can be accessed through multicomponent reactions involving ethyl cyanoacetate. For example, the condensation of ethyl cyanoacetate with an aldehyde and a guanidine (B92328) or amidine derivative can lead to the formation of pyrimidine-5-carbonitriles. ekb.eg The reaction of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in the presence of a base like potassium carbonate is a common method for synthesizing pyrimidine derivatives. ekb.eg Microwave irradiation has been shown to enhance the efficiency of these reactions. ekb.eg
Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives
| Starting Material | Reagents | Product | Reference |
| (E)-Ethyl 3-benzamido-2-cyano-3-(methylthio)acrylate | Hydrazine | 5-Aminopyrazole derivative | acs.org |
| Ethyl cyanoacetate, 4-nitrobenzaldehyde, Acetamidine hydrochloride | Sodium hydroxide (B78521) | Pyrimidine-5-carbonitrile derivative | ekb.eg |
| Ethyl cyanoacetate, Thiourea, Substituted aromatic aldehyde | Potassium carbonate | Pyrimidine-5-carbonitrile derivatives | ekb.eg |
Thiazole (B1198619) and Thiophene (B33073) Derivatives
The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes. The Gewald reaction, a well-established method for thiophene synthesis, often utilizes an activated nitrile compound like ethyl 2-cyanoacetate, a ketone or aldehyde, and elemental sulfur in the presence of a base. mdpi.comnih.gov This multicomponent reaction provides a straightforward route to highly substituted 2-aminothiophenes. mdpi.comnih.gov For example, the reaction of a ketone with ethyl 2-cyanoacetate and elemental sulfur in the presence of diethylamine (B46881) yields a 2-aminothiophene intermediate, which can be further functionalized. mdpi.com
In the realm of thiazole synthesis, while direct reactions involving this compound are less commonly detailed, related cyanoacetamide derivatives are instrumental. For instance, N-cyanoacetamide derivatives, which can be prepared from the reaction of a 2-aminothiazole (B372263) with ethyl cyanoacetate, serve as precursors for more complex thiazole-containing structures. nih.govmdpi.com
Table 2: Synthesis of Thiophene Derivatives
| Ketone/Aldehyde | Other Reactants | Base | Product | Reference |
| 2,2,6,6-Tetramethylpiperidine ketone | Ethyl 2-cyanoacetate, Elemental sulfur | Diethylamine | 2-Aminothiophene intermediate | mdpi.com |
| Benzyl 4-oxopiperidine-1-carboxylate | Ethyl 2-cyanoacetate, Elemental sulfur | Diethylamine | 2-Aminothiophene core | nih.gov |
| Cyclohexanone (B45756) | Ethyl cyanoacetate, Elemental sulfur | Triethylamine (B128534) | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | mdpi.com |
Pyridine (B92270) and Fused Pyridine Systems
This compound is a valuable synthon for constructing pyridine and fused pyridine ring systems. One-pot, four-component reactions involving benzohydrazide (B10538), acetylenedicarboxylate, isatins, and ethyl cyanoacetate have been developed to afford functionalized 1-benzamidospiro[indoline-3,4'-pyridines] in good yields. beilstein-journals.org This reaction proceeds through a zwitterionic intermediate formed from benzohydrazide and acetylenedicarboxylate, which then reacts with an isatylidene derivative generated from the condensation of isatin (B1672199) and ethyl cyanoacetate. beilstein-journals.org
Furthermore, the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by cyclization, is a common strategy for pyridine synthesis. beilstein-journals.org The reactivity of the resulting pyridine derivatives can be further exploited to create more complex fused systems. For instance, the reaction of a chalcone (B49325) with malononitrile (B47326) or ethyl cyanoacetate in the presence of a base can lead to the formation of cyanopyridine derivatives. researchgate.net
Table 3: Synthesis of Pyridine and Fused Pyridine Derivatives
| Reactants | Catalyst/Base | Product | Reference |
| Benzohydrazide, Acetylenedicarboxylate, Isatins, Ethyl cyanoacetate | Triethylamine | 1-Benzamidospiro[indoline-3,4'-pyridines] | beilstein-journals.org |
| Ethyl cyanoacetate, Aromatic aldehydes, 2-Naphthol (B1666908) | - | Intermediate for further condensation | beilstein-journals.org |
| Chalcone, Ethyl cyanoacetate | Piperidine (B6355638) or NaOH | Cyanopyridine derivative | researchgate.net |
Benzimidazole (B57391) and Imidazopyridine Architectures
The synthesis of benzimidazole and imidazopyridine scaffolds can be achieved using precursors derived from ethyl 2-cyanoacetate. For example, ethyl 2-(1H-benzimidazol-2-yl)-2-cyanoacetate can react with guanidine sulfate (B86663) to produce 1-amino-3-hydroxypyrimido[1,6-a]benzimidazole-4-carbonitrile. researchgate.net The initial 1H-benzimidazole-2-acetonitriles can be synthesized by the fusion of o-phenylenediamines with cyanoacetate at high temperatures. kau.edu.sa
Imidazopyridine synthesis often involves a three-component reaction, such as the Groebke–Blackburn–Bienaymé reaction, which can utilize various aldehydes, aminopyridines, and isocyanides. nih.govmdpi.commdpi.com While not a direct reactant, the principles of multicomponent reactions involving activated methylene (B1212753) compounds like ethyl cyanoacetate are applicable to the design of synthetic routes towards these scaffolds. More direct routes involve the condensation and cyclization of α-halo acetophenone (B1666503) derivatives with 2-aminopyridine. nih.govsemanticscholar.org
Table 4: Synthesis of Benzimidazole and Imidazopyridine Derivatives
| Starting Material | Reagents | Product | Reference |
| Ethyl 2-(1H-benzimidazol-2-yl)-2-cyanoacetate | Guanidine sulfate, Sodium methoxide | 1-Amino-3-hydroxypyrimido[1,6-a]benzimidazole-4-carbonitrile | researchgate.net |
| o-Phenylenediamines | Cyanoacetate | 1H-Benzimidazole-2-acetonitriles | kau.edu.sa |
| 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanide | Ammonium (B1175870) chloride | 2-(2-Azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridine-3-amine | mdpi.com |
Fused Polycyclic Heterocycles
This compound is instrumental in the synthesis of fused polycyclic heterocycles. For example, the reaction of ethyl 2-cyanomethyl-1H-benzimidazole-1-carboxylate with heterocyclic diazonium salts leads to the formation of fused [1,6-a]benzimidazoles. kau.edu.sa Additionally, the reaction of 1H-benzimidazole-2-acetonitrile with various enamines or enaminones can yield pyrido[1,2-a]benzimidazoles. kau.edu.sa
The versatility of the cyanoacetate group allows for its incorporation into various ring systems, which can then be further cyclized to create complex polycyclic structures. The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate from cyclohexanone and ethyl cyanoacetate provides a building block that can be cyclized to form benzo nih.govniscpr.res.inthieno[2,3-d]pyrimidin-4(3H)-one, a fused polycyclic heterocycle. mdpi.com
Table 5: Synthesis of Fused Polycyclic Heterocycles
| Starting Material | Reagents | Product | Reference |
| Ethyl 2-cyanomethyl-1H-benzimidazole-1-carboxylate | Heterocyclic diazonium salts | Fused [1,6-a]benzimidazoles | kau.edu.sa |
| 1H-Benzimidazole-2-acetonitrile | Enaminones | Pyrido[1,2-a]benzimidazoles | kau.edu.sa |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | - | Benzo nih.govniscpr.res.inthieno[2,3-d]pyrimidin-4(3H)-one | mdpi.com |
Other Nitrogen-Containing Heterocycles (e.g., Triazines, Oxadiazoles)
The application of this compound and its derivatives extends to the synthesis of other nitrogen-containing heterocycles such as triazines and oxadiazoles. For instance, the diazonium salt of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, which can be conceptually derived from cyanoacetate chemistry, can be coupled with ethyl cyanoacetate to form pyrazolotriazines. acs.orgacs.org
In the synthesis of 1,2,4-oxadiazoles, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), a derivative of ethyl cyanoacetate, and its activated form, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY), have been used as activating agents for carboxylic acids in the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. niscpr.res.in This method offers an environmentally friendly and cost-effective route to these heterocycles. niscpr.res.in
Table 6: Synthesis of Triazine and Oxadiazole Derivatives
| Starting Material | Reagents | Product | Reference |
| Diazonium salt of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Ethyl cyanoacetate | Pyrazolotriazine derivative | acs.orgacs.org |
| Benzoic acid, Benzamidoxime | Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY), DIPEA | 3,5-Diphenyl-1,2,4-oxadiazole | niscpr.res.in |
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The functional group array of this compound makes it an ideal candidate for designing novel MCRs.
While specific MCRs starting directly with this compound are not extensively documented, its parent structure, ethyl cyanoacetate , is a cornerstone reagent in numerous MCRs. These reactions provide a clear blueprint for the potential applications of its benzamido derivative. For instance, ethyl cyanoacetate is widely used in catalyst-free or base-catalyzed three-component reactions with aldehydes and other nucleophiles to create a diverse library of heterocyclic compounds.
One prominent example is the synthesis of substituted pyrimidinones (B12756618) via a microwave-assisted, base-catalyzed three-component reaction between an aromatic aldehyde, ethyl cyanoacetate, and benzamidine. beilstein-journals.org This reaction showcases the ability of the ethyl cyanoacetate core to participate in complex bond-forming sequences to rapidly build heterocyclic scaffolds. Similarly, MCRs involving ethyl cyanoacetate, aldehydes, and 4-hydroxycoumarin (B602359) or 2-naphthol are used to construct various pyran-fused heterocycles. fardapaper.irrsc.org The presence of the benzamido group in this compound offers an additional point of diversity and functionality for the products of such reactions.
Table 1: Illustrative Multi-Component Reactions Using the Ethyl Cyanoacetate Scaffold
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Ethyl Cyanoacetate | Benzamidine | Substituted Pyrimidinones | beilstein-journals.org |
| Aryl Glyoxal | Ethyl Cyanoacetate | 4-Hydroxyquinolin-2(1H)-one | Pyrano[3,2-c]quinolines | rsc.org |
| Aldehyde | Ethyl Cyanoacetate | 2-Naphthol | Benzochromenes | fardapaper.irbeilstein-journals.org |
The efficiency of MCRs often stems from cascade or tandem reaction sequences, where the formation of the first intermediate triggers subsequent intramolecular or intermolecular reactions without the need for isolating intermediates. The reactions involving ethyl cyanoacetate are classic examples of such processes.
A common mechanistic pathway begins with a Knoevenagel condensation between an aldehyde and the active methylene group of ethyl cyanoacetate. beilstein-journals.org The resulting electron-deficient alkene (a Michael acceptor) then undergoes a conjugate addition with a third component (e.g., benzamidine). beilstein-journals.org This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final, stable heterocyclic product. beilstein-journals.org This cascade of condensation, Michael addition, and cyclization is a powerful strategy for rapidly increasing molecular complexity. It is anticipated that this compound would follow similar mechanistic cascades, with the benzamido group potentially influencing the reactivity and stability of intermediates and the final product structure.
Precursor in Stereoselective Synthesis
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms, is critical in fields like drug discovery. The challenge of controlling racemization (the formation of equal amounts of mirror-image enantiomers) is a central theme in modern organic synthesis.
The direct use of this compound in stereoselective reactions is not yet a major focus of published research. However, derivatives of the closely related ethyl 2-cyano-2-(hydroxyimino)acetate (also known as OxymaPure) have become indispensable in suppressing racemization during peptide synthesis and other acylation reactions. csic.es These reagents can be used in conjunction with chiral catalysts or can be modified to incorporate chiral auxiliaries to induce stereoselectivity. For example, stereoselective reduction of related chromone (B188151) structures can lead to chiral chromanols, which can then be functionalized to introduce an amino group that is subsequently acylated to form benzamido products, demonstrating a pathway to chiral benzamides. arkat-usa.org
Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other. In peptide coupling, the chirality of the amino acid precursors must be preserved in the final peptide. Coupling reagents derived from the ethyl cyanoacetate oxime scaffold are specifically designed for this purpose. csic.es For instance, the coupling of an N-protected amino acid with an amino acid ester using a modern coupling reagent like (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) proceeds with a high degree of stereochemical retention. acs.orgresearchgate.net The mechanism involves the formation of a reactive ester intermediate that efficiently acylates the amine component without providing pathways for the chiral center to epimerize. acs.org While this is an application of a derivative, it highlights the crucial role of the core ethyl cyanoacetate structure in facilitating advanced, stereocontrolled transformations.
Development of Advanced Coupling Reagents for Amidation and Esterification
The formation of amide and ester bonds is fundamental to organic chemistry. While this compound itself is a building block, its structural relatives, specifically oxime derivatives, have been developed into a new generation of highly effective coupling reagents. csic.es These reagents address many of the shortcomings of classical methods, such as low efficiency and high rates of racemization.
Key examples include Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . csic.esnih.govresearchgate.net These compounds act as superior activating agents for carboxylic acids, enabling their efficient coupling with a wide range of nucleophiles including amines, alcohols, and thiols. acs.orgresearchgate.net
A significant advantage of these reagents is the nature of their byproducts. For example, after the coupling reaction, o-NosylOXY generates byproducts that can be easily recovered and recycled to resynthesize the original reagent, making the process more cost-effective and environmentally friendly. csic.es The reagent TCBOXY, a modified Yamaguchi-type reagent, is also derived from the ethyl cyanoacetate oxime core and is highly effective for the racemization-free synthesis of amides, esters, and even complex peptides. acs.orgresearchgate.net
Table 2: Features of Advanced Coupling Reagents Derived from the Ethyl Cyanoacetate Scaffold
| Reagent Name | Abbreviation | Key Features | Applications | Reference |
|---|---|---|---|---|
| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | o-NosylOXY | Recyclable byproducts, suppresses racemization, high efficiency. | Amide, ester, peptide, and hydroxamate synthesis. | csic.es |
| (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate | TCBOXY | Modified Yamaguchi reagent, racemization-free, high yields, fast reaction times. | Esterification, thioesterification, amidation, solid-phase peptide synthesis. | acs.orgresearchgate.net |
Design Principles of Racemization-Free Reagents
The challenge of maintaining stereochemical integrity at a chiral center during chemical transformations is a paramount concern in modern organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals. Racemization, the process that leads to a 1:1 mixture of stereoisomers, can significantly diminish the biological efficacy of a target compound. thieme-connect.de The design of reagents that prevent or minimize racemization is therefore a critical area of research. This compound incorporates several key design principles aimed at achieving racemization-free transformations.
The primary mechanisms responsible for racemization during the activation of α-amino acids are the direct abstraction of the acidic α-proton and the formation of an oxazolone (B7731731) intermediate. acs.orgnih.gov The design of modern coupling reagents focuses on mitigating these pathways. The structure of this compound is intrinsically suited to suppress racemization due to the electronic and steric properties of its constituent groups.
Key design principles for racemization-free reagents, exemplified by the structure of this compound and related compounds, include:
Introduction of Electron-Withdrawing Groups (EWGs): The cyano (-CN) and ethyl acetate (B1210297) (-COOEt) moieties on the α-carbon are potent EWGs. These groups increase the acidity of the N-H proton of the benzamido group, facilitating its deprotonation over the α-proton of a chiral substrate during a reaction. This is a crucial factor in preventing racemization via direct enolization. nih.gov
Steric Hindrance: The bulky benzamido group provides significant steric hindrance around the reactive center. This bulkiness can disfavor the formation of the planar oxazolone intermediate, which is a common pathway to racemization. researchgate.net Reagents like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and its derivatives rely on sterically hindered backbones to prevent racemization. researchgate.netacs.org
Formation of Stable Intermediates: The activation of a carboxylic acid with a reagent like this compound can proceed through a stable active ester intermediate. The stability of this intermediate allows for the subsequent nucleophilic attack to occur under controlled conditions, minimizing the time available for racemization to take place. acs.org
The development of coupling reagents has evolved significantly, with a focus on creating molecules that are not only effective in promoting bond formation but also in preserving the stereochemical integrity of the reactants. thieme-connect.de The design of this compound aligns with the principles established through the study of various successful racemization-suppressing reagents.
Table 1: Design Principles of Racemization-Free Reagents and their Application in this compound
| Design Principle | Mechanism of Racemization Suppression | Relevance to this compound |
| Electron-Withdrawing Groups | Increases acidity of N-H proton, preventing α-proton abstraction. | The cyano and ethyl acetate groups are strong EWGs. nih.gov |
| Steric Hindrance | Disfavors the formation of planar oxazolone intermediates. | The benzamido group provides steric bulk. researchgate.net |
| Stable Intermediate Formation | Allows for controlled reaction conditions, minimizing racemization. | Capable of forming stable active ester intermediates. acs.org |
Recyclability and Environmental Considerations of Reagent Byproducts
When this compound is employed as an acylating or coupling agent, the primary byproducts generated are benzoic acid and ethyl cyanoacetate. Both of these compounds are commercially available and have established synthetic utility, making their recovery and recycling a feasible and economically viable option. This contrasts with many traditional coupling reagents that generate substantial amounts of waste that are difficult to reuse. researchgate.net
For instance, research on analogous reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) has demonstrated the successful recovery and recycling of its byproducts, 2,4,6-trichlorobenzoic acid and oxyma (B123771). researchgate.netacs.org This process simplifies product purification, as the acidic byproducts can be easily removed through a basic workup, and then regenerated into the original coupling reagent. acs.org A similar strategy could be envisioned for the byproducts of this compound.
The environmental considerations for reagent byproducts include:
Toxicity: The byproducts should ideally be non-toxic and pose minimal risk to human health and the environment. europa.eu Benzoic acid and ethyl cyanoacetate are generally considered to have low toxicity.
Waste Minimization: The ability to recycle byproducts directly contributes to the principles of atom economy and waste reduction, key tenets of green chemistry. longdom.org
The potential for byproduct recycling associated with this compound aligns with the growing demand for more sustainable chemical manufacturing processes. The development of synthetic strategies that incorporate reagent and byproduct recycling is a critical step towards a more circular chemical economy. europa.eu
Table 2: Comparison of Byproducts and Recyclability
| Reagent | Byproducts | Recyclability | Environmental Considerations |
| This compound | Benzoic acid, Ethyl cyanoacetate | Potentially high; byproducts are valuable chemicals. | Low toxicity of byproducts, potential for waste reduction. |
| (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) | 2,4,6-Trichlorobenzoic acid, Oxyma | Demonstrated to be recyclable into the original reagent. acs.org | Nontoxic byproducts, simplified purification. acs.org The presence of chlorine in one of the byproducts could be a long-term environmental concern. nih.gov |
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Low; DCU is a poorly soluble and generally unrecycled byproduct. sci-hub.st | Formation of significant, often landfilled, waste. |
Advanced Methodological Considerations in Research on Ethyl 2 Benzamido 2 Cyanoacetate
Optimization of Reaction Conditions
The successful synthesis of complex organic molecules hinges on the careful optimization of reaction parameters. Factors such as temperature, solvent choice, and the nature of the catalyst can dramatically influence reaction speed, yield, and the formation of byproducts.
The synthesis of derivatives from precursors like ethyl cyanoacetate (B8463686) is highly sensitive to the chosen reaction environment. e3s-conferences.org A systematic approach, often involving orthogonal experiments, is used to identify the optimal conditions. e3s-conferences.org Key variables that are manipulated include the molar ratio of reactants, reaction time, temperature, and the amount and type of catalyst. e3s-conferences.org
Temperature: Reaction temperatures can range from 0°C to 80°C or higher. Lower temperatures, such as 0°C, are often used during the addition of reactive reagents to control the reaction rate and prevent side reactions. acs.orgresearchgate.net In other cases, elevated temperatures, like 80°C, are necessary to achieve a higher esterification rate. e3s-conferences.org Many reactions, however, are optimized to run efficiently at room temperature for operational simplicity. acs.orgresearchgate.netnih.govichem.md
Solvent: The choice of solvent is critical as it affects reactant solubility and can participate in or mediate the reaction. Dichloromethane (DCM) is a frequently used solvent that provides good yields in many syntheses. acs.orgresearchgate.net Other solvents such as acetonitrile (B52724) (CH3CN), ethyl acetate (B1210297) (EtOAc), chloroform (B151607) (CHCl3), and dimethylformamide (DMF) have also been shown to produce very good yields. acs.orgresearchgate.net In some multicomponent reactions, ethanol (B145695) is an effective solvent. nih.govichem.md The selection is based on screening various options to find the one that gives the highest yield and purity. acs.orgresearchgate.net
Catalyst: Catalysts are pivotal in accelerating reactions and improving yields. For reactions involving ethyl cyanoacetate and its derivatives, a variety of catalysts are employed. 4-(Dimethylamino)pyridine (DMAP) is a common and effective catalyst, with studies showing that an optimal amount (e.g., 0.3 equivalents) can maximize yield without unnecessary excess. acs.orgresearchgate.net Other catalysts used in related syntheses include diisopropylethylammonium acetate (DIPEAc), piperidine (B6355638), and mixed catalyst systems like silicotungstic acid with p-toluene sulfonic acid. e3s-conferences.orgnih.govichem.md The choice of catalyst is a critical parameter, as its absence can lead to no product formation at all. nih.gov
| Catalyst | Solvent | Temperature | Key Finding | Reference |
|---|---|---|---|---|
| DMAP | DCM, CH3CN, EtOAc, CHCl3, DMF | Room Temperature | 0.3 equivalents of DMAP found to be optimal for yield. | acs.orgresearchgate.net |
| DIPEAc | Ethanol / Solvent-free | Room Temperature | Acts as an efficient promoter in one-pot, three-component reactions. | nih.gov |
| Piperidine / DMAP | Ethanol | Room Temperature | DMAP (20 mol%) was found to be the most effective catalyst among those tested. | ichem.md |
| Silicotungstic acid / p-toluene sulfonic acid | - | 80 °C | The amount of catalyst was the most influential factor on the esterification rate. | e3s-conferences.org |
To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful technique in organic chemistry. unipr.itresearchgate.netresearchgate.net This method uses microwave irradiation to rapidly heat the reaction mixture, leading to a significant rate enhancement compared to conventional heating methods. researchgate.net
In the context of reactions involving ethyl cyanoacetate, microwave irradiation facilitates Knoevenagel condensations and multicomponent reactions, often under solvent-free conditions. unipr.itresearchgate.net For instance, a one-pot, two-step protocol for synthesizing N1-substituted 5,6-ring-fused 2-pyridones was developed using this technique. unipr.it In a model reaction, benzaldehyde (B42025) and ethyl cyanoacetate were irradiated in the presence of a catalyst like L-proline at 80°C for just 5 minutes to achieve the initial Knoevenagel adduct quantitatively. unipr.it This efficiency highlights the primary advantages of microwave-assisted synthesis: drastically reduced reaction times, high yields, and often simpler work-up procedures, aligning with the principles of green chemistry. researchgate.net
Analytical Techniques for Structural Characterization in Research
Following synthesis, a suite of sophisticated analytical techniques is required to confirm the identity, structure, and purity of the resulting compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Standard 1H and 13C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. e3s-conferences.orgacs.org However, for complex molecules, advanced NMR techniques are indispensable.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish connectivity between atoms. A 2D COSY spectrum shows correlations between protons that are coupled to each other, allowing chemists to trace out the spin systems within a molecule and confirm how different fragments are connected. chegg.com This is particularly useful for unambiguously assigning signals in crowded spectral regions. chegg.com
Solid-State NMR: While most NMR is performed on solutions, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. lmaleidykla.lt This is crucial as the conformation of a molecule in a crystal can differ from its dynamic structure in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to acquire high-resolution spectra of solids, which can reveal details about stereochemistry and local disorder within the crystalline or amorphous solid. lmaleidykla.ltbeilstein-journals.org
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). acs.orgvulcanchem.com This precision allows for the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. acs.orgvulcanchem.com This technique is a definitive method for confirming that the synthesized product has the correct molecular formula, complementing the structural information provided by NMR. acs.org
Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry, distinguishing between enantiomers without ambiguity. epo.orgresearchgate.netsoton.ac.uk This is considered the gold standard for assigning the absolute configuration of a chiral center.
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)
The purity assessment and separation of Ethyl 2-benzamido-2-cyanoacetate and related intermediates are critical for ensuring the reliability of research findings and the quality of synthetic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for these analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. The purity of synthesized chromene derivatives, which use ethyl cyanoacetate as a starting material, has been effectively analyzed using a C18 column with a mobile phase of 75:25 acetonitrile/water. nih.gov For related compounds such as 2-ethoxyethyl cyanoacetate, a reverse-phase method on a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid has been demonstrated. sielc.com The purity of final compounds is often confirmed to be greater than 95% by this method. nih.gov In the development of coupling reagents for peptide synthesis, HPLC is also used to monitor the stability of reagents over time. acs.orgresearchgate.net
Table 1: Example HPLC Conditions for Analysis of Related Compounds
| Analyte/Application | Column Type | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|---|
| Chromene Derivatives (from ethyl cyanoacetate) | C18 | Acetonitrile / Water (75:25) | 0.9 mL/min | nih.gov |
| 2-Ethoxyethyl cyanoacetate | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | sielc.com |
| (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate Stability | Reverse-phase columns | HPLC-grade solvents | Not specified | acs.org |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly effective for analyzing its precursors, such as ethyl cyanoacetate. e3s-conferences.org In the synthesis of ethyl cyanoacetate via esterification, GC is used to analyze the product and determine the optimal reaction conditions by quantifying the esterification rate. e3s-conferences.org The technique is often coupled with Mass Spectrometry (GC-MS), which provides structural information, making it a powerful tool for identifying byproducts and confirming the identity of target compounds. researchgate.net For instance, GC analysis has been used to confirm the purity of reactants like ethyl benzoate (B1203000) in syntheses involving ethyl cyanoacetate. google.com
Table 2: Applications of GC in Syntheses Involving Cyanoacetate Esters
| Application | Technique | Purpose | Reference |
|---|---|---|---|
| Synthesis of Ethyl Cyanoacetate | GC | Determine esterification rate and optimize reaction conditions | e3s-conferences.org |
| Metabolite Profiling | GC-MS | Identify and quantify secondary metabolites, including cyanoacetate derivatives | researchgate.net |
| Reactant Purity Check | GC | Determine purity of starting materials (e.g., ethyl benzoate) | google.com |
Development of Flow Chemistry Protocols
The transition from traditional batch synthesis to continuous flow chemistry represents a significant methodological advancement in chemical manufacturing. This technology offers enhanced safety, improved heat and mass transfer, higher efficiency, and greater scalability compared to conventional batch processes. scispace.comnih.gov While specific flow chemistry protocols for this compound are not extensively documented, the development of such protocols for structurally related α-amino acid derivatives provides a clear blueprint for future research.
These examples underscore the potential of flow chemistry for the synthesis of this compound. A hypothetical flow process could involve pumping solutions of a starting material like ethyl 2-amino-2-cyanoacetate and benzoyl chloride through a heated reactor, possibly containing a packed-bed catalyst, to achieve continuous production with high efficiency and purity.
Table 3: Comparison of Batch vs. Flow Synthesis for α-Amino Acid Derivatives
| Process Type | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Batch | Stereoselective phase-transfer catalysis | Well-established method | scispace.comnih.gov |
| Continuous Flow (Liquid-Liquid) | Phase-transfer catalysis in CSTRs | Slightly better productivity than batch | nih.gov |
| Continuous Flow (Solid-Liquid) | Phase-transfer catalysis in a packed-bed reactor | Much higher productivity and space-time yield; simplified product isolation | nih.gov |
| Continuous Flow | Iridium-catalyzed α-C-H amidation | Enables direct C-H functionalization for complex derivatives | oup.comresearchgate.net |
Catalyst Design and Engineering for Enhanced Reactivity
Homogeneous Catalysts and Coupling Agents: The synthesis of N-acylated amino acid derivatives often relies on coupling agents that activate the carboxylic acid. A significant advancement in this area is the development of modified Yamaguchi reagents, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY). acs.orgresearchgate.net This reagent, synthesized from oxyma (B123771) and 2,4,6-trichlorobenzoyl chloride, facilitates esterification, amidation, and peptide synthesis without causing significant racemization, a common problem with other methods. acs.orgresearchgate.net The efficiency of this system is further enhanced by the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as a selective acyl-transfer agent. acs.org Copper complexes, such as Cu(OTf)₂ with PPh₃, have also been employed to catalyze the intermolecular amidation of C-acylimines with amides, providing access to monoacyl gem-diamino acid derivatives under mild conditions. organic-chemistry.org
Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation, recovery, and recyclability. For the synthesis of the precursor ethyl cyanoacetate, hydrotalcite-like compounds have been used as solid base catalysts for the transesterification of methyl cyanoacetate with ethanol. google.com These catalysts are efficient, easy to store, and can be reused after simple filtration and drying, making the process more sustainable. google.com
Biocatalysts: Enzymatic catalysis presents a green and highly selective alternative to traditional chemical methods. Hydrolases, particularly lipases, have been successfully used for the synthesis of N-acyl amino acid derivatives. nih.gov For example, the lipase-catalyzed esterification and amidation reactions can proceed under mild, solvent-free conditions. nih.govrsc.org Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B, is a prominent biocatalyst used for synthesizing Nα-acetyl-L-amino acid derivatives. rsc.org The reaction efficiency depends on parameters such as temperature and the molar ratio of reactants. rsc.org These enzymatic strategies rely on the formation of a transient acyl-enzyme intermediate to activate the carboxylic acid for reaction with an amine. nih.gov
Table 4: Catalytic Systems for the Synthesis of N-Acyl Amino Acid Derivatives and Precursors
| Catalyst System | Catalyst Type | Application | Key Advantages | Reference |
|---|---|---|---|---|
| TCBOXY / DMAP | Homogeneous Coupling Agent / Organocatalyst | Racemization-free amidation and peptide synthesis | High efficiency, suppresses epimerization | acs.orgresearchgate.net |
| Cu(OTf)₂ / PPh₃ | Homogeneous (Metal-Organic) | Intermolecular amidation of C-acylimines | Mild conditions, good to excellent yields | organic-chemistry.org |
| Hydrotalcite | Heterogeneous (Solid Base) | Transesterification to form ethyl cyanoacetate | Recyclable, high efficiency, long service life | google.com |
| Novozym® 435 (Lipase) | Biocatalyst (Enzyme) | Synthesis of Nα-acetyl-L-amino acid derivatives | High selectivity, mild and solvent-free conditions | rsc.org |
Future Research Directions and Untapped Potential of Ethyl 2 Benzamido 2 Cyanoacetate
Exploration of Novel Reaction Pathways
The reactivity of Ethyl 2-benzamido-2-cyanoacetate is largely centered around its activated methylene (B1212753) and cyano groups. Future research should aim to exploit these features in novel reaction pathways beyond conventional condensations.
One promising area is the development of new multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. d-nb.info this compound is an ideal candidate for designing new MCRs to rapidly assemble complex heterocyclic structures. beilstein-journals.orgmdpi.comfardapaper.irresearchgate.net For instance, one-pot, four-component reactions involving isatins, acetylenedicarboxylates, and benzohydrazide (B10538) have successfully produced functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. d-nb.info Exploring new combinations of reactants with this compound could yield previously inaccessible molecular scaffolds.
Further investigation into cycloaddition reactions is also warranted. While the parent ethyl cyanoacetate (B8463686) is known to participate in such reactions, the influence of the benzamido group on the reactivity and selectivity of these transformations is an untapped area of study. uwindsor.cabeilstein-journals.org This could open doors to new stereoselective syntheses of cyclic and polycyclic systems.
The exploration of novel catalyst systems could also unlock new reactivity. While bases like piperidine (B6355638) or triethylamine (B128534) are commonly used, the application of organocatalysts, metal-organic frameworks (MOFs), and nanocatalysts could offer improved yields, selectivities, and greener reaction conditions. researchgate.netsgu.edu.inresearchgate.net For example, CuO nanoparticles have been shown to be effective catalysts for Knoevenagel condensation involving ethyl cyanoacetate and indole (B1671886) derivatives. sgu.edu.in
Table 1: Potential Novel Reaction Pathways for this compound
| Reaction Type | Potential Reactants | Potential Products | Rationale for Exploration |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Dienes, Dienophiles, Isocyanides | Poly-substituted heterocycles | High efficiency and complexity generation in a single step. beilstein-journals.orgmdpi.com |
| [n+m] Cycloadditions | Azides, Nitrones, Dienes | Triazoles, Isoxazoles, Cyclohexenes | Access to diverse and complex ring systems. uwindsor.cabeilstein-journals.org |
| Cascade Reactions | 2-Alkenyl anilines, Aldehydes | Highly substituted tetrahydroquinolines | Formation of multiple bonds and stereocenters in one sequence. researchgate.net |
| Catalytic Asymmetric Reactions | Prochiral electrophiles | Enantioenriched products | Synthesis of chiral molecules for pharmaceutical applications. |
Synthesis of Undiscovered Complex Molecular Architectures
The structural attributes of this compound make it an excellent starting material for the synthesis of complex molecules that are currently difficult to access. Its ability to act as a versatile C2-synthon can be leveraged to build intricate molecular frameworks.
A key area of future research is the construction of novel fused heterocyclic systems . Derivatives of ethyl cyanoacetate are already known to be precursors for a wide array of heterocycles including pyrazoles, pyridines, pyrimidines, and thiophenes. mdpi.comnih.govresearchgate.net The benzamido group in this compound adds another layer of functionality that can be used to direct cyclizations or to be incorporated into the final structure, leading to unique fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] mdpi.comCurrent time information in Bangalore, IN.sioc-journal.cntriazines. nih.govacs.org
The synthesis of spirocyclic compounds is another promising direction. Spirooxindoles, for example, are core structures in many natural products and possess significant biological activity. d-nb.info The reaction of isatins with active methylene compounds like ethyl cyanoacetate is a known route to these scaffolds. d-nb.info Utilizing this compound in such reactions could lead to new spiro-heterocyclic libraries with potential pharmaceutical applications.
Furthermore, this compound could serve as a key fragment in the total synthesis of natural products and their analogs . The antimitotic natural products sarcodictyin and eleutherobin (B1238929) have been synthesized using strategies that involve condensations with ethyl cyanoacetate, highlighting the utility of this core structure in building complex bioactive molecules. acs.org this compound could enable the synthesis of novel analogs with modified properties. uzh.ch
Table 2: Examples of Complex Molecular Scaffolds Accessible from Ethyl Cyanoacetate Derivatives
| Scaffold Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Fused Pyrazoles | Reaction with hydrazine (B178648) derivatives followed by cyclization | Antiviral, Anticancer | nih.govmdpi.com |
| Spiro[indoline-3,4'-pyridines] | Four-component reaction with isatins and hydrazides | Drug Discovery | d-nb.info |
| Tetrahydroquinolines | Three-component cascade with anilines and aldehydes | Bioactive agents | researchgate.net |
| Thieno[2,3-b]pyridines | Reaction with sulfur and subsequent cyclizations | Medicinal Chemistry | mdpi.com |
| Benzo[f]quinolines | Condensation followed by reaction with nucleophiles | Privileged scaffolds in medicinal chemistry | researchgate.net |
Integration into Automated Synthesis Platforms
The increasing demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms. This compound is an excellent candidate for integration into these systems due to its versatility and the robustness of the reactions it undergoes.
Automated platforms can perform multiple reaction steps, including reaction setup, monitoring, work-up, and purification, with minimal human intervention. researchgate.net The use of this compound in automated solution-phase or solid-phase synthesis could enable the rapid generation of diverse heterocyclic libraries. chimia.ch For example, multi-step syntheses on solid supports to create libraries of diketopiperazines and diaminothiazoles have been successfully demonstrated. researchgate.netchimia.ch The defined reaction sequences starting from a common building block like this compound are highly amenable to automation.
This approach would allow for the systematic exploration of structure-activity relationships (SAR) by quickly generating a large number of analogs with varied substituents. The integration of this building block into automated workflows would significantly accelerate the discovery of new molecules with desired properties.
Table 3: Advantages of Integrating this compound into Automated Synthesis
| Feature | Benefit | Relevance to Drug/Material Discovery |
|---|---|---|
| High-Throughput | Rapid synthesis of large compound libraries. | Accelerates screening for bioactive molecules and functional materials. |
| Reproducibility | Standardized reaction conditions minimize variability. | Ensures reliable data for structure-activity relationship (SAR) studies. |
| Efficiency | Reduces manual labor and time per synthesis. | Lowers costs and increases the pace of research and development. |
| Diversification | Easily vary reactants to create diverse molecular structures. | Broadens the chemical space explored for new leads. |
Computational-Driven Design of New Reactivity and Applications
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Applying these methods to this compound can unlock its untapped potential in a rational and targeted manner.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the feasibility of novel reaction pathways, and understand the factors controlling regioselectivity and stereoselectivity. researchgate.netsioc-journal.cnoup.comacs.orgresearchgate.net For instance, DFT studies have provided insights into the mechanism of the Knoevenagel condensation catalyzed by various systems and the cyclization pathways of intermediates derived from ethyl cyanoacetate. researchgate.netresearchgate.net Similar studies on this compound could predict its behavior in new MCRs or cycloadditions, saving significant experimental effort.
Furthermore, computational tools can be used for the in silico design of new derivatives with specific properties. By modifying the substituents on the benzoyl group or the ethyl ester, it is possible to tune the electronic and steric properties of the molecule. Quantum mechanical calculations can predict how these modifications will affect reactivity or interaction with biological targets. This approach can guide the synthesis of new compounds for specific applications, such as novel selective COX-2 inhibitors or VEGFR-2 inhibitors. nih.govrsc.org
In silico screening methods, such as molecular docking, can be used to evaluate virtual libraries of compounds derived from this compound against biological targets, prioritizing the synthesis of the most promising candidates. nih.govnih.govresearchgate.net This synergy between computational prediction and experimental synthesis represents a modern and efficient approach to chemical research.
Table 4: Application of Computational Methods to this compound Research
| Computational Method | Research Goal | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms. oup.comacs.org | Predict product distributions and optimize reaction conditions. |
| Quantum Mechanics (QM) | Predict reactivity and electronic properties. | Design derivatives with tailored reactivity for specific synthetic transformations. |
| Molecular Docking | Screen virtual libraries against protein targets. nih.govresearchgate.net | Identify potential drug candidates for synthesis and biological testing. |
| ADME/Tox Prediction | In silico evaluation of drug-likeness. sgu.edu.innih.gov | Prioritize compounds with favorable pharmacokinetic and safety profiles. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-benzamido-2-cyanoacetate, and how are intermediates characterized?
- Methodological Answer : this compound is typically synthesized via a multi-step route involving condensation reactions. For example, benzamide derivatives are often coupled with cyanoacetate esters under basic or catalytic conditions. A key intermediate, such as ethyl α-acetylbenzeneacetate (a structural analog), can be monitored using thin-layer chromatography (TLC) and characterized via -NMR to confirm the formation of enolic tautomers . Purity is assessed using HPLC or GC-MS, with batch-specific certificates of analysis (CoA) providing isomer ratios (e.g., ≥98% purity with isomer separation noted) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify functional groups (e.g., benzamido protons at δ 7.5–8.0 ppm, cyano groups via -NMR at ~115 ppm).
- IR : Stretching vibrations for amide (N–H, ~3300 cm) and nitrile (C≡N, ~2250 cm) confirm structural motifs.
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as seen in related compounds like ethyl 3-oxo-2-phenylbutanoate .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., FW 206.2 for analogs) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis or isomerization . Safety measures include:
- PPE : Gloves, lab coat, and eye protection.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Follow institutional guidelines for organic solvents and cyanide-containing compounds.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected tautomer ratios in NMR)?
- Methodological Answer : Discrepancies may arise from dynamic equilibria between keto-enol tautomers. Solutions include:
- Variable-Temperature NMR : To freeze tautomeric interconversion (e.g., at -40°C).
- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes, as done for ethyl lactate dimer analysis .
- Crystallography : Resolve solid-state structures to confirm dominant tautomers .
Q. What solvent systems optimize the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity at the cyano group. For example:
- Kinetic Studies : Compare reaction rates in solvents with varying dielectric constants.
- Green Solvents : Ethyl lactate (ε = 15.7) reduces toxicity while maintaining reactivity; its viscosity-pressure-temperature relationships can be modeled for scalability .
- Table : Solvent Effects on Reaction Yield (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| Ethyl Lactate | 15.7 | 78 |
| THF | 7.5 | 62 |
Q. How can multi-step syntheses involving this compound be optimized to minimize side products?
- Methodological Answer :
- Protecting Groups : Temporarily block the benzamido group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during cyanoacetate activation .
- Catalysis : Use organocatalysts (e.g., DMAP) to enhance acylation efficiency.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation in real time .
Q. What strategies are effective for isolating isomers of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water).
- Crystallization : Exploit differential solubility in ethanol/water mixtures, as demonstrated for ethyl 2-phenylacetoacetate isomers .
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
